Anthraquinone

Catalog No.
S564604
CAS No.
84-65-1
M.F
C14H8O2
C14H8O2
C6H4(CO)2C6H4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthraquinone

CAS Number

84-65-1

Product Name

Anthraquinone

IUPAC Name

anthracene-9,10-dione

Molecular Formula

C14H8O2
C14H8O2
C6H4(CO)2C6H4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H

InChI Key

RZVHIXYEVGDQDX-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C
SOL IN CONCN SULFURIC ACID
Soluble in acetone
In water, 1.353 mg/L at 25 °C
Solubility in water: very poo

Synonyms

9,10-Anthracenedione; 1,4,11,12-Tetrahydro-9,10-anthraquinone; 9,10-Anthraquinone; Anthracene-9,10-quinone; Anthradione; Avipel; DAQ-N; Flight Control; Flight Control Plus; Hoelite; Kawasaki SAQ; Morkit; NSC 7957; SAQ; SAQ (quinone)

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound Anthraquinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)6.48e-06 m0.44 g/100 g alc at 25 °c; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °c; 0.61 g/100 g chloroform at 20 °c; 0.26 g/100 g benzene at 20 °c; 0.30 g/100 g toluene at 25 °csol in concn sulfuric acidsoluble in acetonein water, 1.353 mg/l at 25 °csolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7957. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of anthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Repellants. However, this does not mean our product can be used or applied in the same or a similar way.

Anthraquinone (AQ) is a highly stable, tricyclic aromatic redox mediator characterized by its robust quinone core. In industrial procurement, AQ is primarily sourced as a high-efficiency delignification catalyst for the alkaline pulping (Kraft) process and as the foundational precursor for over 400 vat, disperse, and reactive dyes. Unlike its alkylated derivatives, which are optimized for organic-phase hydrogen peroxide production, unsubstituted AQ offers exceptional thermal and chemical stability under harsh alkaline and electrochemical conditions. Its specific two-electron redox cycle (AQ to anthrahydroquinone, AHQ) provides targeted carbohydrate stabilization and lignin fragmentation, making it a non-substitutable benchmark material in both large-scale biomass processing and advanced non-aqueous redox flow battery research [1].

Attempting to substitute unsubstituted Anthraquinone with simpler quinones (like 1,4-benzoquinone) or alkylated analogs (like 2-ethylanthraquinone) compromises process viability. While 1,4-benzoquinone offers a higher theoretical redox potential, it lacks the steric protection of the fused aromatic rings, leading to rapid irreversible degradation via hydroxylation and Michael addition under both electrochemical cycling and alkaline conditions [1]. Conversely, 2-ethylanthraquinone is highly soluble in organic solvents—ideal for the Reidl-Pfleiderer hydrogen peroxide process—but this high solubility and altered redox profile make it unsuitable for alkaline pulping, where AQ’s specific low solubility ensures a controlled, heterogeneous release and diffusion gradient into wood chips. Furthermore, in dye synthesis, the presence of alkyl groups disrupts the required symmetry for uniform sulfonation, making pure AQ the only viable precursor for standard alizarin and indanthrene dye classes [2].

Alkaline Pulping Delignification and Yield Enhancement

In alkaline pulping processes, Anthraquinone acts as a highly specific redox catalyst that accelerates lignin removal while protecting cellulose. Quantitative trials demonstrate that the addition of just 1% AQ during the Kraft cooking of pine chips increases the total preserved pulp yield from a baseline of 65.5% to 68.2% at a Kappa number of 36.8. This 2.7% absolute yield increase is driven by the AQ/AHQ redox cycle, which converts vulnerable aldehyde end groups on carbohydrates into stable aldonic acid groups, preventing alkaline peeling degradation[1].

Evidence DimensionTotal pulp yield and carbohydrate stabilization
Target Compound Data68.2% total yield (with 1% AQ)
Comparator Or Baseline65.5% total yield (Conventional Kraft baseline without AQ)
Quantified Difference2.7% absolute increase in total pulp yield
ConditionsKraft cooking of pine chips, measured at Kappa number 36.8

For industrial paper and pulp procurement, this yield increase translates to massive raw material savings and higher throughput without requiring additional capital equipment.

Electrochemical Stability and Degradation Resistance

When evaluated for non-aqueous redox flow batteries, the fused-ring structure of Anthraquinone provides vastly superior chemical stability compared to monocyclic quinones. While 1,4-benzoquinone (BQ) offers a higher redox potential (2.8 V vs. Li+/Li), it suffers from rapid capacity fade due to nucleophilic attack and irreversible hydroxylation at its unsubstituted positions. In contrast, AQ operates at a highly stable redox potential of 2.25 V vs. Li+/Li, with the fused aromatic rings sterically and electronically protecting the core from conjugate addition reactions, thereby ensuring long-term electrochemical reversibility [1].

Evidence DimensionRedox potential and structural stability during cycling
Target Compound Data2.25 V vs. Li+/Li (highly stable, reversible cycling)
Comparator Or Baseline1,4-Benzoquinone (2.8 V vs. Li+/Li, rapid irreversible degradation)
Quantified Difference0.55 V lower potential but eliminates the Michael addition degradation pathway
ConditionsNon-aqueous redox flow battery electrolytes (e.g., Li+/Li reference)

Battery developers must prioritize AQ over BQ to achieve the cycle life required for commercial energy storage, trading a slightly lower voltage for essential chemical stability.

Phase Dispersion and Controlled Mass Transport

The low aqueous solubility of Anthraquinone is a critical functional advantage in pulping compared to fully water-soluble analogs like anthraquinone-2-sulfonic acid (AQ-S). Because AQ has a solubility of <0.05 M in polar solvents, it remains largely dispersed as a solid in the bulk alkaline cooking liquor, avoiding premature complete reduction. This solid-liquid equilibrium maintains a high localized concentration gradient of the reduced anthrahydroquinone (AHQ) at the wood chip surface, enabling rapid diffusion into the chip matrix. Fully soluble analogs reduce too early in the bulk liquor, lowering the effective driving force for transport into the dense wood structure [1].

Evidence DimensionMass transport driving force via phase partitioning
Target Compound DataSolubility <0.05 M (forces heterogeneous solid dispersion, sustained localized concentration)
Comparator Or BaselineAnthraquinone-2-sulfonic acid (Highly water-soluble >1 M, premature bulk reduction)
Quantified Difference>20-fold difference in bulk solubility, shifting the reduction locus from the bulk fluid to the wood chip interface
ConditionsAlkaline pulping cooking liquor with dissolved lignin and reducing agents

Buyers formulating pulping additives should select unsubstituted AQ, as its specific insolubility profile is precisely what drives efficient penetration and catalytic action inside the wood chips.

Precursor Symmetry for High-Purity Dye Synthesis

Anthraquinone serves as the exclusive starting material for over 400 high-performance vat and disperse dyes because of its symmetrical, unsubstituted core. Using alkylated analogs (such as 2-ethylanthraquinone) results in complex, difficult-to-separate isomeric mixtures during downstream sulfonation or nitration. Pure AQ ensures predictable regioselectivity (e.g., forming anthraquinone-1-sulfonic acid), which is strictly required to achieve the exact color spectrum and lightfastness properties of premium industrial dyes without requiring costly downstream isomer purification.

Evidence DimensionRegioselectivity and isomeric purity in downstream substitution
Target Compound Data100% symmetrical core yielding singular primary substitution products
Comparator Or Baseline2-Ethylanthraquinone (Asymmetrical core yielding multiple positional isomers)
Quantified DifferenceEliminates >1 downstream isomer purification step, ensuring uniform dye chromophores
ConditionsIndustrial sulfonation, chlorination, and nitration processes for dye manufacturing

Chemical manufacturers must procure high-purity unsubstituted AQ to ensure batch-to-batch reproducibility and strict colorimetric compliance in textile dye production.

Alkaline Pulping and Kraft Process Catalysis

Directly leveraging its specific low solubility and robust redox cycling capabilities (AQ/AHQ), Anthraquinone is the industry standard additive for alkaline pulping. It is utilized to accelerate delignification, protect cellulose from alkaline peeling, and increase overall pulp yield, making it indispensable for high-efficiency paper manufacturing [1].

Non-Aqueous Redox Flow Battery Negolytes

Due to its superior chemical stability and resistance to nucleophilic degradation compared to monocyclic quinones, AQ is utilized as a highly stable redox-active core for energy storage. It serves as a foundational scaffold for developing advanced negolytes that require long-term cycle life and reversible two-electron electrochemistry [2].

High-Purity Vat and Disperse Dye Manufacturing

Capitalizing on its symmetrical, unsubstituted aromatic structure, AQ is the mandatory precursor for synthesizing over 400 commercial dyes. It undergoes controlled sulfonation and nitration to produce critical intermediates (like alizarin) without the isomeric contamination that would occur if substituted analogs were used .

Physical Description

Anthraquinone appears as yellow crystals or powder. (NTP, 1992)
Water or Solvent Wet Solid; Dry Powder
Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline]
LIGHT YELLOW CRYSTALS.

Color/Form

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water.
Yellow rhombic needles from alcohol, benzene
Yellow-green crystals

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

208.052429494 Da

Monoisotopic Mass

208.052429494 Da

Boiling Point

714 to 718 °F at 760 mmHg (NTP, 1992)
377 °C at 760 mm Hg
380Â °C

Flash Point

365 °F (NTP, 1992)
185 °C
365 °F (185 °C) (Closed cup)
185Â °C c.c.

Heavy Atom Count

16

Vapor Density

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
7.16 (Air = 1)
Relative vapor density (air = 1): 7.16

Density

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink
1.42-1.44 at 20 °C/4 °C
1.4 g/cm³

LogP

3.39 (LogP)
log Kow = 3.39
3.39

Odor

Aromatic odor (technical)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Powder

Melting Point

547 °F (sublimes) (NTP, 1992)
286 °C
Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol
286Â °C

UNII

030MS0JBDO

Related CAS

71730-08-0

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity]

Pharmacology

Anthraquinone is a polycyclic aromatic hydrocarbon derived from anthracene or phthalic anhydride. Anthraquinone is used in the manufacture of dyes, in the textile and pulp industries, and as a bird repellant.

Mechanism of Action

The quinones are alpha-beta-unsaturated ketones and react with sulfhydryl (-SH) groups. This reaction has been suggested as the critical biochemical lesion involving the -SH groups of enzymes such as amylase and carboxylase which are inhibited by quinones. ... Overall /fungicidal/ mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, oxidative reaction with -SH group, and change in redox potential. /Quinones/

Vapor Pressure

1 mmHg at 374 °F (NTP, 1992)
0.00000012 [mmHg]
Vapor pressure = 1 mm Hg at 190.0 °C
1.16X10-7 mm Hg at 25 °C
Vapor pressure at 20Â °C: negligible

Pictograms

Health Hazard

Health Hazard

Other CAS

84-65-1

Absorption Distribution and Excretion

Following a single oral administration of anthraquinone (labelled with 14C in the 9,10-positions) at dose levels of 0.1, 1.0, 3.0 mg/kg bw (male rats) or of 1.0 mg/kg bw (females rats), the radioactivity resulting from anthraquinone was nearly completely absorbed, the absorption commencing after a short lag period of about 2-3 minutes. After dosing male or female rats with 1.0 mg/kg bw, the absorption could not be described by a unique half-life. Following administration of 0.1 mg/kg bw to males, the absorption period was best characterized by a half-life of roughly 40 minutes, the maximum plasma level of P=0.75 was reached after 2.5 hr. Following oral administration of 1.0 mg/kg bw to males of females, the plasma concentration peaked after 5 hr (P=0.46) and 12 hr (P=0.43), respectively. The radioactivity was slowly eliminated form the body: 2 days after oral intubation on average about 5% of the administered dose could be measured in the body excluding the GI tract, within 2 days after oral administration <0.01% of the recovered radioactivity were excreted with the expired air. Within the test interval of 2 days about 95% of the retrieved radioactivity were excreted with urine and feces after oral administration, the ratio of the amounts excreted via both routes was about 1.6 (feces:urine). At sacrifice of the male rats 48 hr after administration of 1.0 mg/kg bw, a relative concentration of P=0.052 was determined in the body excluding the GI tract. In the kidney and in the liver these values were about 7 times higher and in the brain they were about 10 times lower as compared with the sum of all organs tissues. At sacrifice of the females a relative concentration of P=0.063 was determined in the body excluding the GI tract and in the kidney and in the liver these vales were about 8 times higher and in the fat and in the brain the relative concentrations were 4 times and 8 times, respectively, lower (results representing the sum of the unchanged substance and its labelled metabolites. P=relative concentration=activity measured/grams of plasma: activity administered/grams of bw).
/In animals/ elimination is quick; almost 96% is excreted within 48 hr in the urine and feces.

Metabolism Metabolites

Yields anthrone, 9,10-dihydroxyanthracene, and 2-hydroxyanthraquinone in rats. /from table/
Quinones (ie, 6,12-dione) have been shown to undergo oxidation-reduction cycles involving quinone, hydroquinone, and molecular oxygen, resulting in the formation of oxygen radicals and semiquinone radicals. /Quinones/
Anthraquinone (labelled with 14C in the 9,10-positions) was administered orally in a dose of 5 mg/kg bw to male rats and the urine and the feces of the animals were collected until 48 hr after administration: the elimination ratio (renal: fecal) amounted to about 1:1.6. The main elimination product in feces, anthraquinone amounted to minimum 40% of the totally recovered radioactivity (in the excreta and the carcass 48 hr after administration), non conjugated 2-hydroxy-anthraquinone as a minor fecal metabolite was found in approximately 4%. Urine contained as main biotransformation product (approximately 20% of the totally recovered radioactivity) conjugated 2-hydroxy-anthraquinone, unchanged anthraquinone amounted to about 1% in the urine.
In a study of the metabolism of anthraquinone, rats were maintained for 4 days on a diet containing 5% of anthraquinone, the urines being collected daily. The following urinary metabolites were detectable: 2-hydroxyanthraquinone and its sulphuric ester, conjugates of 9-hydroxy-, 9,10-dihydroxy- and 2,9,10-thrihydroxyanthracene and anthrone.
A metabolism study was conducted using male Fischer 344 rats in which they were fed formulations of 4 lots of anthraquinone, produced by three different synthetic routes, with concentrations of 938, 3750 and 7500 ppm and a control diet containing no anthraquinone in irradiated NTP 2000 feed for seven consecutive days. One of the lots had been previously used to conduct subchronic and chronic rodent toxicity studies in feed. Ten animals were used per group. The formulations were prepared using anthraquinone with particle sizes smaller than 80 mesh and consistent in distribution for each lot. All animals were placed in individual metabolism cages following dosing and urine was collected for 24 hours. The urine of all animals from each group was pooled. The purpose of this study was to evaluate any difference in absorption and metabolism of the anthraquinone. A high performance liquid chromatographic method with ultraviolet absorbance detection (HPLC/UV) was developed to analyze the urine samples for 1- and 2-hydroxyanthraquinone, metabolites of anthraquinone. The method consisted of extracting 2 mL of urine with three 2-mL aliquots of ethyl acetate, combining them, evaporating, and reconstituting in 25% water:75% acetonitrile. The reconstituted extracts were analyzed using a C18 reverse-phase column, a mobile phase starting at 75% water:25% acetonitrile, remaining there for 5 minutes and then going to 25%water:75% acetonitrile over 20 minutes with a linear gradient, and a detection wavelength of 260 nm. This method was validated and found to have acceptable linearity, specificity, sensitivity, accuracy, precision, recovery, and ruggedness. Analysis of the samples found that the metabolic profiles and concentrations were consistent for each source of anthraquinone at a given dose level. 1- and 2-hydroxyanthraquinone and anthraquinone were found in all samples from the dosed animals. Within a given sample the concentrations of 2-hydroanthraquinone and anthraquinone were similar and the concentration of 1-hydroxyanthraquinone was approximately 2% of the other two.

Wikipedia

Anthraquinone
Hoelite

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Through the oxidation of naphthalene to naphthaquinone, which is condensed with butadiene to yield tetrahydroanthraquinone; this is dehydrogenated to produce anthraquinone.
Industrial preperation from phthalic anhydride and benzene: From anthracene with vanadium pentoxide, sodium chlorate, glacial acetic, and sulfuric acids.
Anthracene + nitric acid, concentrated (nitric acid oxidation process); o-Benzoylbenzoic acid (acid-catalyzed condensation)
Styrene is dimerized in the liquid phase to 1-methyl-3-phenylindane, utilizing phosphoric acid as catalyst, followed by catalytic vapor phase oxidation to anthraquinone.
For more Methods of Manufacturing (Complete) data for ANTHRAQUINONE (6 total), please visit the HSDB record page.

General Manufacturing Information

Paper Manufacturing
9,10-Anthracenedione: ACTIVE
BASIC PRODUCERS: BAYER AG (WEST GERMANY) (CORBIT*, MORKIT*)
Anthraquinone dye. A dye whose molecular structure is based on anthraquinone. ... C.I. numbers from 58000 to 72999. These are acid or mordant dyes when OH or HSO3 groups respectively are present. Those anthraquinone dyes that can be reduced to alkaline sol leuco (vat) derivative that has affinity for fibers, & which can be reoxidized to the dye, are known as anthraquinone vat dyes. They are largely used on cotton, rayon, & silk, & have excellent properties of color and fastness. /Anthraquinone dye/
... Disperse dyes (used for acetate, rayon & synthetic fibers) ... disperse colors may be anthraquinone ... dyes...
Fungicidal activity is found in variety of quinones in general order 1,4-naphthoquinone greater than phenanthroquinone greater than p-benzoquinone greater than anthraquinone.
As bird repellant treat seeds of cereals, vegetables & legumes at rate of about 1 lb (of 25% formulation)/500 lb seed.

Analytic Laboratory Methods

A CONVENIENT PROCEDURE IS DESCRIBED FOR QUANTITATION OF POLYNUCLEAR AROMATIC HYDROCARBONS BY HPLC-GC IN WATER AT THE NANOGRAM TO MICROGRAM PER LITER LEVEL. APPLICATION OF THIS PROCEDURE TO THE STUDY OF AQ CHLORINATION REACTIONS OF SEVERAL POLYNUCLEAR AROMATIC HYDROCARBONS IS DESCRIBED.
A METHOD WAS DEVELOPED FOR THE DETECTION OF 9,10-ANTHRAQUINONE BIRD REPELLANT IN SEEDS, CROPS, & SOIL. THE DETECTION WAS BY ELECTRON-CAPTURE DETECTOR. RECOVERIES WERE 94-106% @ 0.5-0.05 PPM, & THE MAX SENSITIVITY WAS 0.05 PPM.
ANTHRAQUINONE DETERMINATION IN AIRBONE PARTICULATE MATTER BY CAPILLARY GAS CHROMATOGRAPHY & GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
POLAROGRAPHIC DETERMINATION OF ANTHRAQUINONE WITH DMF AS SOLVENT, AMMONIUM ACETATE SOLN AS SUPPORTING ELECTROLYTE, & GELATIN SOLN AS MAX SUPPRESSOR. RESULTS WERE REPRODUCIBLE & ERRORS DID NOT EXCEED + OR - 3%.
For more Analytic Laboratory Methods (Complete) data for ANTHRAQUINONE (9 total), please visit the HSDB record page.

Interactions

Anthraquinone seems to inhibit the function of certain enzymes in the S-9 mix (rat liver homogenate) by which 3-amino-1-methyl-5H-pyrido(2,3-b)indol, 2-acetylaminofluorene and benzo(a)pyrene are activated. Ina mutation assay (according to Ames with some modification) anthraquinone decreased markedly the mutagenicities of the mutagens mentioned above (test strains: S.typhimurium TA 98, TA 100; assay with metabolic activation).

Stability Shelf Life

Stable to acids and alkalis.

Dates

Last modified: 08-15-2023

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